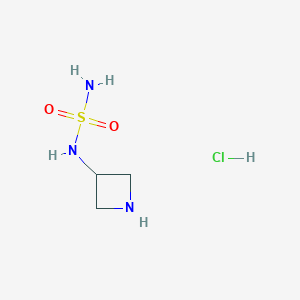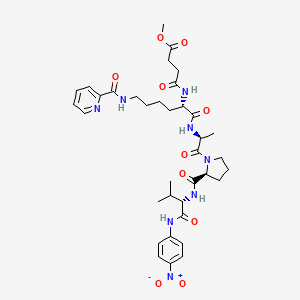
1-Chloroadamantanecarboxylic acid chloride
Übersicht
Beschreibung
1-Chloroadamantanecarboxylic acid chloride is an organic compound with the molecular formula C11H14Cl2O . It is a derivative of adamantane, a type of polycyclic hydrocarbon . This compound is typically white to off-white in appearance and comes in a crystalline solid form .
Synthesis Analysis
The synthesis of adamantane derivatives, which includes 1-Chloroadamantanecarboxylic acid chloride, often involves facile condensation reaction protocols . The chemical structure of the synthesized compounds is usually confirmed through spectral analysis, including 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of 1-Chloroadamantanecarboxylic acid chloride is characterized by the presence of an adamantane core, which is a type of polycyclic hydrocarbon, with a chlorine atom and a carboxylic acid chloride group attached .Chemical Reactions Analysis
Acid chlorides, including 1-Chloroadamantanecarboxylic acid chloride, are known for their reactivity. They can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other groups . For example, acid chlorides can react with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .Physical And Chemical Properties Analysis
1-Chloroadamantanecarboxylic acid chloride is a crystalline solid with a white to off-white color . Like other organochlorine compounds, it is denser than water due to the higher atomic weight of chlorine versus hydrogen . It has a higher boiling and melting point compared to related hydrocarbons .Safety And Hazards
Zukünftige Richtungen
Adamantane derivatives, including 1-Chloroadamantanecarboxylic acid chloride, have been the subject of many research studies due to their potential biological activities . For instance, some adamantane derivatives have shown antimicrobial activity against a variety of bacterial strains and fungi . Therefore, future research could focus on exploring the potential applications of 1-Chloroadamantanecarboxylic acid chloride in medicine or other fields.
Eigenschaften
IUPAC Name |
1-chloroadamantane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c12-10(14)9-8-2-6-1-7(3-8)5-11(9,13)4-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIUJMIBZLBIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroadamantanecarboxylic acid chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)


![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)

![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)





